molecular formula C8H12Cl2O4 B1583537 Diethyl 2,3-dichlorobutanedioate CAS No. 62243-26-9

Diethyl 2,3-dichlorobutanedioate

Cat. No. B1583537
CAS RN: 62243-26-9
M. Wt: 243.08 g/mol
InChI Key: PBGMSGHICSEALQ-UHFFFAOYSA-N
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Description

Diethyl 2,3-dichlorobutanedioate, also known as 2,3-Dichlorosuccinic acid diethyl ester, is a chemical compound with the molecular formula C8H12Cl2O4 and a molecular weight of 243.08 .


Molecular Structure Analysis

The molecular structure of Diethyl 2,3-dichlorobutanedioate consists of 8 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, and 4 oxygen atoms . Further structural elucidation may require advanced techniques such as X-ray diffraction .


Physical And Chemical Properties Analysis

Diethyl 2,3-dichlorobutanedioate is a colorless liquid . It has a predicted boiling point of 288.1±35.0 °C and a predicted density of 1.272±0.06 g/cm3 .

Safety And Hazards

Safety data suggests that exposure to Diethyl 2,3-dichlorobutanedioate should be minimized. It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. In case of exposure, appropriate first aid measures should be taken .

Future Directions

While specific future directions for Diethyl 2,3-dichlorobutanedioate are not mentioned in the available resources, it’s noted that the compound is used for research and development purposes . Its potential applications and roles in future research and industrial processes would depend on the outcomes of ongoing studies and developments in related fields.

properties

IUPAC Name

diethyl 2,3-dichlorobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl2O4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGMSGHICSEALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278420
Record name diethyl 2,3-dichlorosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,3-dichlorobutanedioate

CAS RN

62243-26-9
Record name NSC7196
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2,3-dichlorosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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